![molecular formula C11H15NO B12577932 2-[(E)-(3-Methylbutylidene)amino]phenol CAS No. 262846-55-9](/img/structure/B12577932.png)
2-[(E)-(3-Methylbutylidene)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-Methylbutylidene)amino]phenol is a Schiff base compound derived from 2-aminophenol and 3-methylbutanal. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Methylbutylidene)amino]phenol typically involves the condensation reaction between 2-aminophenol and 3-methylbutanal. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-Methylbutylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-aminophenol and 3-methylbutanal.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-[(E)-(3-Methylbutylidene)amino]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of sensors and catalysts due to its ability to form stable complexes with metals
Mechanism of Action
The mechanism of action of 2-[(E)-(3-Methylbutylidene)amino]phenol involves its ability to form stable complexes with metal ions. The phenolic hydroxyl group and the imine nitrogen atom coordinate with metal ions, leading to the formation of stable chelates. These metal complexes can exhibit various biological activities, including enzyme inhibition and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-Hydroxybenzylidene)amino]phenol
- 2-[(E)-(4-Methylbenzylidene)amino]phenol
- 2-[(E)-(3-Chlorobenzylidene)amino]phenol
Uniqueness
2-[(E)-(3-Methylbutylidene)amino]phenol is unique due to its specific substituent, 3-methylbutylidene, which imparts distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
Properties
CAS No. |
262846-55-9 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(3-methylbutylideneamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-9(2)7-8-12-10-5-3-4-6-11(10)13/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
LEWGXXPQWQOKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=NC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B12577850.png)
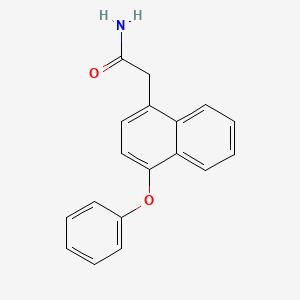
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)
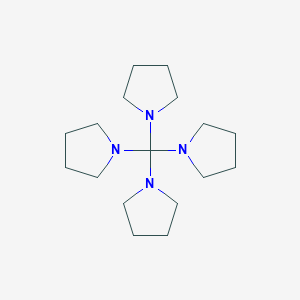
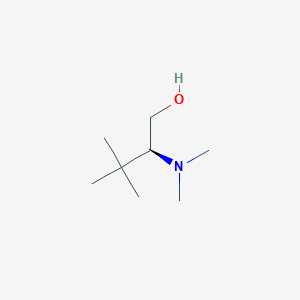
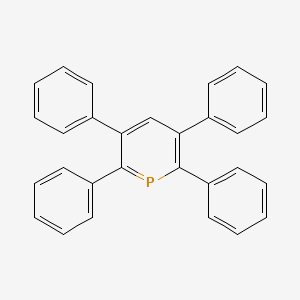
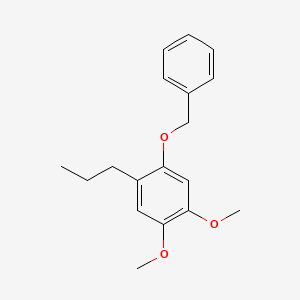
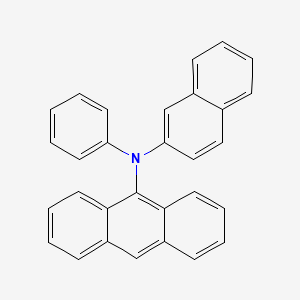
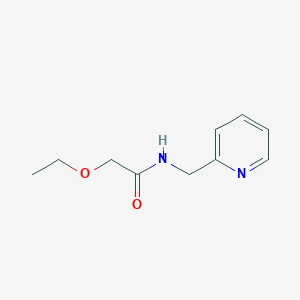
![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
